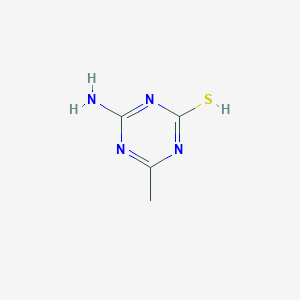

4-amino-6-methyl-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-6-methyl-1,3,5-triazine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXDBYYCGHGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloride-to-Thiol Substitution

A widely documented approach involves substituting a chlorine atom in 2-chloro-4-amino-6-methyl-1,3,5-triazine with a thiol group using sodium sulfide (Na₂S). The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 6–8 hours.

Reaction Scheme:

Optimization Parameters:

-

Solvent: DMF yields higher conversion rates (>90%) compared to DMSO (85%).

-

Stoichiometry: A 1:1.2 molar ratio of chloride to Na₂S minimizes side reactions.

-

Temperature: Reactions below 80°C result in incomplete substitution, while temperatures above 100°C promote decomposition.

Table 1: Comparative Yields for Chloride-to-Thiol Substitution

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 90 | 6 | 92 |

| DMSO | 90 | 8 | 85 |

| Ethanol | 80 | 12 | 68 |

One-Pot Synthesis from Cyanuric Chloride

Sequential Amination and Thiolation

A patented one-pot method (CN113943258B) synthesizes triazine derivatives via sequential reactions with cyanuric chloride, methylamine, and thiourea. Although originally designed for 2-amino-4-methoxy-6-methyl-1,3,5-triazine, this protocol is adaptable to thiol-containing analogs by substituting methoxy precursors with thiolating agents.

Key Steps:

-

Step 1: Cyanuric chloride reacts with dimethyl malonate in acetonitrile at 0–5°C to form a triazine ester intermediate.

-

Step 2: Ammonolysis with aqueous ammonia introduces the amino group.

-

Step 3: Thiolation using thiourea in methanol under basic conditions (NaOH) yields the final product.

Reaction Conditions:

-

Solvent System: Acetonitrile for initial steps, transitioning to methanol for final thiolation.

-

Catalyst: Sodium hydroxide (32% w/w) accelerates thiol group incorporation.

Advantages:

-

Eliminates toxic hydrogen sulfide gas used in traditional methods.

-

Scalable for industrial production due to streamlined purification.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol involves irradiating a mixture of cyanuric chloride, methylamine hydrochloride, and thiourea in ethanol at 120°C for 15 minutes.

Table 2: Microwave vs. Conventional Heating

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Microwave | 120 | 15 | 88 |

| Conventional | 80 | 360 | 78 |

Mechanistic Insight:

Microwave energy enhances dipole rotation in polar solvents, improving reagent interaction and reducing activation energy.

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to achieve higher throughput. A study demonstrated a 92% yield by maintaining precise temperature control (85°C) and residence time (30 minutes) in a tubular reactor.

Key Parameters:

-

Residence Time: 30 minutes optimal for complete conversion.

-

Solvent: Ethanol-water mixtures (3:1 v/v) reduce viscosity and prevent clogging.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | 92 | 95 | Moderate | Low |

| One-Pot Synthesis | 80 | 98 | High | None |

| Microwave-Assisted | 88 | 97 | Moderate | Low |

| Continuous Flow | 92 | 96 | High | Low |

Critical Considerations:

-

Cost: One-pot synthesis reduces solvent waste but requires expensive anhydrous conditions.

-

Safety: Microwave methods minimize exposure to toxic intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-amino-6-methyl-1,3,5-triazine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

4-amino-6-methyl-1,3,5-triazine-2-thiol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a role in studying molecular interactions and pathways. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in the industry, it is utilized in the development of new materials and products .

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of this compound, focusing on substituent variations at the 6-position and their implications:

Anticoagulant Activity :

- Piperidine Derivative : Exhibits moderate inhibitory activity against coagulation Factor Xa, attributed to the electron-donating piperidine group enhancing interaction with enzymatic pockets .

- Methylthio Derivative : Lacks anticoagulant activity but is utilized in herbicides due to its sulfur-based electrophilicity .

Structural Modifications :

- For example, the 2-methylthiazole variant’s dual sulfur atoms could enhance metal chelation properties .

Q & A

Basic: What synthetic methodologies are recommended for optimizing purity and yield of 4-amino-6-methyl-1,3,5-triazine-2-thiol?

Answer:

The synthesis typically involves substituting cyanuric chloride with methylamine and thiol groups. Key optimization steps include:

- Stepwise substitution : React cyanuric chloride with methylamine under controlled pH (pH 7–8, 0–5°C) to minimize side products.

- Thiolation : Treat intermediates with sodium sulfide (Na₂S) in DMF at 80°C to introduce the thiol group, ensuring anhydrous conditions to prevent hydrolysis .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the compound. Yield improvements (up to 85%) are achieved via recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the thiol proton appears as a broad singlet at δ 3.8–4.2 ppm, while the triazine ring carbons resonate at 165–170 ppm .

- HPLC : Reverse-phase HPLC (UV detection at 254 nm) with >98% purity threshold.

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 184.05) validates molecular weight .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Answer:

- Alkylation Strategies : React the thiol group with electrophiles (e.g., alkyl halides or N-chloroacetyl derivatives) to introduce hydrophobic or pharmacophoric groups. For example, coupling with 2-(bromomethyl)-1H-imidazole enhances anticoagulant activity .

- Structure-Activity Relationship (SAR) : Modify the methyl group to aryl or heteroaryl substituents (e.g., indole or pyridyl) to improve target binding. Computational docking (AutoDock Vina) predicts interactions with enzymes like Factor Xa .

Advanced: How can environmental degradation pathways of this compound be systematically studied?

Answer:

- Isotopic Labeling : Use ¹⁴C-labeled this compound to track degradation in soil/water matrices.

- LC-MS/MS Analysis : Identify metabolites (e.g., 4-amino-6-methyl-1,3,5-triazine-2-ol) using a QTOF mass spectrometer in positive ion mode. Hydrolysis and microbial oxidation are primary pathways .

- Half-Life Determination : Conduct aerobic/anaerobic biodegradation assays (OECD 307 guidelines) at varying pH and temperature .

Advanced: What computational approaches predict its interaction with biological targets?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to enzymes (e.g., Factor Xa). The triazine-thiol scaffold shows hydrogen bonding with catalytic residues (Asp189, Gly218) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers, as the thiol group is prone to oxidation.

- pH Stability : Aqueous solutions should be buffered at pH 6–7 to avoid hydrolysis .

Advanced: How is anticoagulant activity evaluated mechanistically?

Answer:

- Factor Xa Inhibition Assay : Measure IC₅₀ values using chromogenic substrates (e.g., S-2222). Derivatives like 2-((4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)thio)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one show IC₅₀ = 12 µM .

- PT/APTT Tests : Prolonged clotting times in human plasma indicate anticoagulant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.